Nivocasan

Description

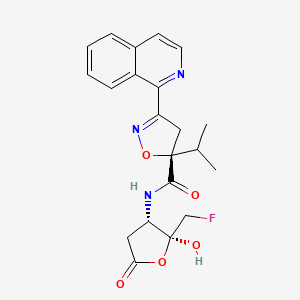

Structure

3D Structure

Properties

CAS No. |

908253-63-4 |

|---|---|

Molecular Formula |

C21H22FN3O5 |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

(5R)-N-[(2S,3S)-2-(fluoromethyl)-2-hydroxy-5-oxooxolan-3-yl]-3-isoquinolin-1-yl-5-propan-2-yl-4H-1,2-oxazole-5-carboxamide |

InChI |

InChI=1S/C21H22FN3O5/c1-12(2)20(19(27)24-16-9-17(26)29-21(16,28)11-22)10-15(25-30-20)18-14-6-4-3-5-13(14)7-8-23-18/h3-8,12,16,28H,9-11H2,1-2H3,(H,24,27)/t16-,20+,21+/m0/s1 |

InChI Key |

VYFGDLGHHBUDTQ-ZLGUVYLKSA-N |

SMILES |

CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O |

Isomeric SMILES |

CC(C)[C@]1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)N[C@H]4CC(=O)O[C@@]4(CF)O |

Canonical SMILES |

CC(C)C1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)NC4CC(=O)OC4(CF)O |

Appearance |

white solid powder |

Other CAS No. |

908253-63-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GS 9450; GS-9450; GS9450; LB 84451; LB-84451; LB84451; Nivocasan |

Origin of Product |

United States |

Foundational & Exploratory

Nivocasan's Mechanism of Action in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nivocasan (also known as GS-9450) is a potent, irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in conditions where apoptosis plays a significant pathological role, such as liver diseases.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of apoptosis, with a focus on its interaction with the intrinsic apoptotic pathway. While specific quantitative data from preclinical studies on this compound are not extensively available in the public domain, this document synthesizes the known information and provides representative experimental protocols and data to guide research and development efforts.

This compound primarily functions by covalently binding to the active site of caspases, thereby preventing their catalytic activity.[1] Its targets include the initiator caspases of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, as well as the inflammatory caspase-1.[1][2] By inhibiting these key apical caspases, this compound effectively blocks the downstream cascade of executioner caspases (e.g., caspase-3), which are responsible for the proteolytic events that lead to the characteristic morphological and biochemical hallmarks of apoptosis.

Core Mechanism: Inhibition of the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cell death signaling cascade that is activated by a wide range of cellular stresses, including DNA damage, growth factor withdrawal, and cytotoxic agents. A key event in this pathway is the activation of caspase-9 within a large protein complex known as the apoptosome. This compound's mechanism of action in this pathway is centered on the direct and irreversible inhibition of activated caspase-9.

Signaling Pathway

As depicted in Figure 1, cellular stress leads to the activation of pro-apoptotic Bcl-2 family proteins Bax and Bak, which in turn induce mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, triggering its oligomerization and the recruitment of pro-caspase-9 to form the apoptosome. Within this complex, pro-caspase-9 is activated through proximity-induced dimerization and proteolytic cleavage. Activated caspase-9 then proceeds to activate downstream executioner caspases, such as caspase-3, leading to the dismantling of the cell. This compound intervenes at a critical juncture by irreversibly binding to and inhibiting the catalytic activity of activated caspase-9, thereby halting the apoptotic cascade.

Quantitative Data on this compound's Activity

| Target Caspase | Inhibition Constant (Ki/kinact) | IC50 | Assay Conditions | Reference |

| Caspase-9 | Data not available | Data not available | Recombinant human caspase-9, fluorogenic substrate | N/A |

| Caspase-8 | Data not available | Data not available | Recombinant human caspase-8, fluorogenic substrate | N/A |

| Caspase-1 | Data not available | Data not available | Recombinant human caspase-1, fluorogenic substrate | N/A |

| Caspase-3 | Data not available | Data not available | Recombinant human caspase-3, fluorogenic substrate | N/A |

Table 1: Template for Quantitative Data on this compound's Caspase Inhibition

Similarly, quantitative data on the effects of this compound on apoptosis induction in cell-based assays are not publicly available. The following table illustrates how such data would be structured.

| Cell Line | Treatment | Apoptosis (%) | Assay Method | Reference |

| HepG2 (Hepatocellular Carcinoma) | This compound (10 µM) | Data not available | Annexin V/PI Staining | N/A |

| Primary Human Hepatocytes | This compound (10 µM) | Data not available | TUNEL Assay | N/A |

Table 2: Template for Quantitative Data on this compound-Induced Apoptosis

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments relevant to characterizing the mechanism of action of a caspase inhibitor like this compound.

Caspase-9 Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of purified, recombinant caspase-9.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant active human caspase-9 in assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2).

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a stock solution of the fluorogenic caspase-9 substrate Ac-LEHD-AFC (7-amino-4-trifluoromethylcoumarin) in DMSO.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of each this compound dilution or vehicle control to respective wells.

-

Add 10 µL of the caspase-9 enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 30 µL of the Ac-LEHD-AFC substrate solution to all wells.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

Subtract the blank reading from all measurements.

-

Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Seed a relevant cell line (e.g., HepG2) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

-

Incubate the cells for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Staining:

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells at room temperature in the dark for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Gate the cell populations based on their fluorescence to distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

-

Quantify the percentage of cells in each quadrant.

-

Conclusion

This compound is an irreversible pan-caspase inhibitor that demonstrates its anti-apoptotic effects by targeting key initiator caspases, including caspase-9 in the intrinsic pathway. While detailed quantitative data on its inhibitory potency and cellular efficacy are not widely published, the established role of its targets provides a clear framework for its mechanism of action. The experimental protocols provided in this guide offer a robust starting point for researchers seeking to further elucidate the pharmacological properties of this compound and similar caspase inhibitors. Future research should focus on generating comprehensive quantitative data to fully characterize the therapeutic potential of this compound.

References

Therapeutic Potential of Nivocasan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nivocasan (also known as GS-9450) is a novel, irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in liver diseases. As a modulator of apoptosis, this compound targets key enzymes in the inflammatory and apoptotic pathways, specifically caspases-1, -8, and -9. Preclinical studies in animal models of liver fibrosis and apoptosis demonstrated hepatoprotective effects. Subsequently, this compound advanced to Phase I and II clinical trials for the treatment of non-alcoholic steatohepatitis (NASH) and chronic hepatitis C virus (HCV) infection. Despite showing some positive preliminary results, such as the reduction of alanine (B10760859) aminotransferase (ALT) levels in patients with NASH, the clinical development of this compound was ultimately discontinued. This decision was made following a Phase II trial in HCV patients which was halted due to significant laboratory abnormalities and adverse events.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical and clinical findings, and the reasons for its discontinuation, to inform future research in the field of caspase inhibition.

Introduction

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. Dysregulation of apoptosis is implicated in the pathogenesis of a wide range of diseases, including liver disorders. Caspases, a family of cysteine proteases, are central executioners of the apoptotic cascade. Their activation can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Given their critical role in apoptosis and inflammation, caspases have emerged as attractive therapeutic targets.

This compound (GS-9450) is an irreversible pan-caspase inhibitor designed to block the activity of multiple caspases, thereby mitigating apoptosis-driven tissue damage.[2] Specifically, it has been reported to inhibit caspases-1, -8, and -9.[2][3] This broad-spectrum inhibition allows this compound to potentially interfere with both the intrinsic and extrinsic apoptotic pathways, as well as inflammation mediated by caspase-1.

Mechanism of Action

This compound exerts its therapeutic effect by irreversibly binding to the active site of specific caspases, thereby preventing the cleavage of their downstream substrates. The primary targets of this compound are:

-

Caspase-1: A key mediator of inflammation through its role in the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.

-

Caspase-8: An initiator caspase in the extrinsic apoptotic pathway, activated by death receptors such as Fas and TNFR.

-

Caspase-9: An initiator caspase in the intrinsic apoptotic pathway, activated by the release of cytochrome c from the mitochondria.

By inhibiting these initiator caspases, this compound effectively blocks the downstream activation of executioner caspases (e.g., caspase-3), which are responsible for the morphological and biochemical hallmarks of apoptosis.

Signaling Pathways

Quantitative Data

| Target | Inhibition Metric (IC50/Ki) | Reference |

| Caspase-1 | Not Available | - |

| Caspase-8 | Not Available | - |

| Caspase-9 | Not Available | - |

Preclinical and Clinical Studies

Preclinical Evaluation

This compound demonstrated hepatoprotective activity in animal models of liver fibrosis and apoptosis.[4][5] These preclinical findings provided the rationale for its advancement into clinical trials for liver diseases.

Clinical Trials

This compound was evaluated in Phase I and Phase II clinical trials for non-alcoholic steatohepatitis (NASH) and chronic hepatitis C virus (HCV) infection.

-

NASH: In a Phase II study involving patients with NASH, treatment with this compound resulted in lower alanine aminotransferase (ALT) values, suggesting a reduction in liver inflammation.[2]

-

HCV: In a study with chronic HCV-infected patients, low doses of this compound led to a decrease in the expression of activated caspase-3 and -8 on peripheral T-cells.[6][7]

However, a larger, 6-month Phase II study in subjects with chronic hepatitis C was terminated.[1][2]

Discontinuation of Development

The development of this compound was halted during a Phase II clinical trial for patients with chronic hepatitis C. The decision to terminate the trial was based on reports of "significant laboratory abnormalities and adverse events" in a number of study participants.[1] This raised safety concerns that ultimately led to the discontinuation of the compound's clinical development.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific preclinical and clinical studies of this compound are not publicly available. However, this section outlines the general methodologies for key experiments relevant to the evaluation of a caspase inhibitor like this compound.

In Vitro Caspase Activity Assay (General Protocol)

This protocol describes a general method for measuring caspase activity using a fluorogenic substrate.

Objective: To determine the inhibitory effect of a compound on caspase activity.

Materials:

-

Recombinant human caspases (e.g., caspase-1, -8, -9)

-

Caspase-specific fluorogenic substrate (e.g., Ac-YVAD-AMC for caspase-1, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)

-

Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT)

-

Test compound (this compound)

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the test compound in assay buffer to the desired concentrations.

-

In a 96-well plate, add the recombinant caspase enzyme to each well.

-

Add the diluted test compound or vehicle control to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Add the caspase-specific fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.

-

Calculate the rate of substrate cleavage for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TUNEL Assay for Apoptosis Detection (General Protocol)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Objective: To quantify apoptotic cells in tissue sections or cell cultures treated with a test compound.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections or cultured cells on slides

-

Proteinase K

-

TdT reaction buffer

-

Terminal deoxynucleotidyl transferase (TdT)

-

Biotinylated dUTP

-

Streptavidin-HRP

-

DAB substrate

-

Counterstain (e.g., hematoxylin)

-

Microscope

Procedure:

-

Deparaffinize and rehydrate tissue sections. For cultured cells, fix and permeabilize.

-

Incubate with Proteinase K to retrieve antigenic sites.

-

Incubate the samples with the TdT reaction mixture containing TdT and biotinylated dUTP at 37°C. This allows TdT to label the 3'-OH ends of fragmented DNA.

-

Stop the reaction and wash the samples.

-

Incubate with streptavidin-HRP, which binds to the biotinylated dUTP.

-

Add DAB substrate to visualize the HRP activity, resulting in a brown precipitate in apoptotic cells.

-

Counterstain with a nuclear stain like hematoxylin.

-

Dehydrate and mount the slides.

-

Examine the slides under a microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

This compound is an irreversible pan-caspase inhibitor that showed initial promise as a therapeutic agent for liver diseases by targeting apoptosis and inflammation. Preclinical data supported its hepatoprotective effects, and early clinical trials demonstrated its ability to reduce markers of liver damage. However, the emergence of significant adverse events in a Phase II trial led to the discontinuation of its development.

The case of this compound highlights the challenges associated with the development of caspase inhibitors. While the therapeutic rationale remains strong, issues of safety and potential off-target effects are critical hurdles to overcome. The lack of publicly available quantitative data on this compound's inhibitory potency limits a full understanding of its pharmacological profile. Nevertheless, the information gathered on this compound provides valuable insights for the design and development of future generations of caspase inhibitors with improved safety and efficacy profiles. Further research into more selective or targeted caspase inhibitors may yet unlock the therapeutic potential of modulating apoptosis in liver diseases and other conditions.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. jpp.krakow.pl [jpp.krakow.pl]

- 3. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. medkoo.com [medkoo.com]

- 6. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Nivocasan (GS-9450): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nivocasan (GS-9450), formerly known as LB-84451, is an irreversible pan-caspase inhibitor investigated for its therapeutic potential in liver diseases. Initially developed by LG Life Sciences and later by Gilead Sciences, this compound's journey provides valuable insights into the complexities of targeting apoptosis and inflammation in chronic liver conditions. This technical guide details the discovery, mechanism of action, preclinical and clinical development of this compound, presenting key data in structured tables and visualizing relevant pathways and workflows. While showing promise in early clinical studies for non-alcoholic steatohepatitis (NASH), its development was ultimately halted due to safety concerns, specifically drug-induced liver injury observed in a trial for chronic hepatitis C virus (HCV) infection.

Introduction

Hepatocyte apoptosis and inflammation are central to the pathogenesis and progression of various chronic liver diseases, including non-alcoholic steatohepatitis (NASH) and chronic hepatitis C virus (HCV) infection. Caspases, a family of cysteine proteases, are key mediators of these processes. This has positioned them as attractive therapeutic targets. This compound (GS-9450) emerged as a potent, orally bioavailable, irreversible inhibitor of multiple caspases, with the aim of mitigating liver injury and fibrosis by blocking apoptotic and inflammatory pathways.

Discovery and Preclinical Development

Origin

This compound was first identified as LB-84451 by LG Life Sciences. The early development focused on its potential as a hepatoprotective agent. Subsequently, Gilead Sciences acquired the compound, renaming it GS-9450, and advanced it into clinical trials for liver diseases.

Mechanism of Action

This compound is a pan-caspase inhibitor, demonstrating irreversible inhibition of key caspases involved in both apoptosis and inflammation. Its primary targets include caspase-1, caspase-8, and caspase-9.[1]

-

Caspase-1: A key component of the inflammasome, responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of caspase-1 is intended to reduce inflammation.

-

Caspase-8: The primary initiator caspase in the extrinsic apoptosis pathway, activated by death receptors such as Fas and TNFR1.

-

Caspase-9: The initiator caspase in the intrinsic (mitochondrial) apoptosis pathway.

By inhibiting these caspases, this compound was designed to block major pathways leading to hepatocyte death and inflammation.

Preclinical Pharmacology

This compound demonstrated hepatoprotective effects in various preclinical animal models of liver fibrosis and apoptosis.[2][3] While specific quantitative data from these studies are not extensively published, the positive outcomes provided the rationale for advancing into clinical trials. Commonly used animal models for liver fibrosis where a compound like this compound would be tested include:

-

Chemically-induced liver fibrosis: Models using hepatotoxins like carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA).[4][5]

-

Bile duct ligation (BDL): A surgical model that induces cholestatic liver injury and fibrosis.[6][7]

-

Dietary models of NASH: Rodent models on high-fat, methionine- and choline-deficient, or high-fructose diets to mimic human NASH.

Quantitative Inhibition Data

Specific IC50 values for this compound against individual caspases are not publicly available in the reviewed literature. The compound is consistently referred to as a pan-caspase inhibitor.

Table 1: this compound (GS-9450) Target Profile

| Target | Role | Inhibition by this compound | IC50 |

| Caspase-1 | Inflammation (IL-1β, IL-18 processing) | Irreversible | Data not available |

| Caspase-8 | Extrinsic Apoptosis Initiator | Irreversible | Data not available |

| Caspase-9 | Intrinsic Apoptosis Initiator | Irreversible | Data not available |

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways targeted by this compound.

References

- 1. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Animal and Organoid Models of Liver Fibrosis [frontiersin.org]

- 5. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Animal models for the study of liver fibrosis: new insights from knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]

Nivocasan (GS-9450): A Technical Whitepaper on a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nivocasan (also known as GS-9450 and LB-84451) is an irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in liver diseases. By targeting key mediators of apoptosis and inflammation, this compound has demonstrated hepatoprotective effects in preclinical models. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of its preclinical and clinical findings, detailed experimental methodologies for relevant assays, and a discussion of its signaling pathway interactions. While the development of this compound was discontinued, the data gathered provides valuable insights into the role of caspases in disease and the therapeutic potential of their inhibition.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. Dysregulation of caspase activity is implicated in the pathophysiology of numerous diseases, including liver pathologies such as non-alcoholic steatohepatitis (NASH) and hepatitis C virus (HCV) infection, where excessive hepatocyte apoptosis contributes to inflammation and fibrosis.

This compound is a novel, irreversible pan-caspase inhibitor designed to mitigate the detrimental effects of excessive caspase activation. It has shown promise in preclinical animal models of fibrosis and apoptosis, leading to its evaluation in clinical trials for liver diseases.

Mechanism of Action

This compound functions as an irreversible inhibitor of multiple caspases, with specific activity against initiator and effector caspases. It has been reported to irreversibly arrest the activity of caspase-1 and inhibit caspase-8 and caspase-9. By inhibiting these key caspases, this compound blocks the downstream signaling cascades that lead to apoptosis and inflammation.

-

Inhibition of Initiator Caspases (Caspase-8 and -9): By targeting caspase-8 and -9, this compound can block both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis at their origin.

-

Inhibition of Inflammatory Caspases (Caspase-1): Inhibition of caspase-1 by this compound prevents the maturation of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18, thereby reducing the inflammatory response.

Quantitative Data

Table 1: Known Caspase Targets of this compound (GS-9450)

| Caspase Target | Inhibition Type |

| Caspase-1 | Irreversible |

| Caspase-8 | Inhibitor |

| Caspase-9 | Inhibitor |

Preclinical and Clinical Studies

This compound has been evaluated in both preclinical animal models and human clinical trials for liver diseases.

Preclinical Studies in Liver Fibrosis Models

This compound has demonstrated hepatoprotective activity in animal models of liver fibrosis and apoptosis. These studies provided the foundational evidence for its progression into clinical development.

Clinical Trials

A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety and efficacy of this compound in patients with NASH.[1][2]

Table 2: Summary of Phase 2 Clinical Trial of this compound in NASH

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled |

| Patient Population | 124 subjects with biopsy-proven NASH[1] |

| Treatment Arms | Placebo, 1 mg, 5 mg, 10 mg, or 40 mg this compound once daily for 4 weeks[1] |

| Primary Endpoints | Changes in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels, and caspase-3-cleaved cytokeratin (CK)-18 fragments[1] |

| Key Findings | - Statistically significant reductions in ALT levels in a dose-responsive manner.[2]- Reductions in CK-18 fragment levels were observed but were not statistically significant.[1][2]- The 40 mg dose showed the greatest reduction in ALT levels.[2] |

| Safety | No serious adverse events were reported during the 4-week treatment period.[1] |

Another Phase 2 clinical trial in patients with chronic HCV infection was initiated. However, this study was terminated due to incidents of drug-induced liver injury.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of pan-caspase inhibitors like this compound.

Caspase Activity Assay (Fluorometric)

This protocol describes a general method for measuring caspase activity in cell lysates using a fluorogenic substrate.

-

Cell Lysis:

-

Induce apoptosis in the target cell line using a known stimulus.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cell lysate.

-

-

Assay Reaction:

-

In a 96-well black microplate, add cell lysate to each well.

-

Add the specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-YVAD-AMC for caspase-1) to each well.

-

For inhibitor studies, pre-incubate the cell lysate with various concentrations of this compound before adding the substrate.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

-

Data Acquisition:

-

Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~380 nm, emission ~460 nm for AMC-based substrates).

-

Calculate caspase activity based on the fluorescence intensity relative to a standard curve of the free fluorophore.

-

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Treat cells with the test compound (e.g., this compound) and/or an apoptosis-inducing agent.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Animal Model of Liver Fibrosis (Bile Duct Ligation - BDL)

The BDL model is a widely used surgical model to induce cholestatic liver injury and fibrosis.

-

Surgical Procedure:

-

Anesthetize the animal (e.g., mouse or rat).

-

Perform a midline laparotomy to expose the common bile duct.

-

Ligate the common bile duct in two locations and transect the duct between the ligatures.

-

Close the abdominal incision.

-

-

Drug Administration:

-

Administer this compound or vehicle control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) starting from the day of surgery or a specified time point post-surgery.

-

-

Endpoint Analysis:

-

At the end of the study period (e.g., 14-28 days), euthanize the animals and collect blood and liver tissue.

-

Biochemical analysis: Measure serum levels of ALT and AST.

-

Histological analysis: Perform H&E staining for general morphology and Sirius Red staining for collagen deposition to assess the degree of fibrosis.

-

Gene expression analysis: Use RT-qPCR to measure the expression of pro-fibrotic genes (e.g., Collagen-1α1, α-SMA, TIMP-1) in liver tissue.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. A phase 2, randomized, double-blind, placebo-controlled study of GS-9450 in subjects with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of GS-9450 in Subjects With Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Nivocasan (GS-9450) for the Investigation of Liver Fibrosis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of Nivocasan (GS-9450), a selective inhibitor of caspases 1, 8, and 9, in preclinical liver fibrosis models. This document details the mechanism of action, experimental protocols, and quantitative data from relevant studies to facilitate further research and drug development in the field of hepatic fibrosis.

Introduction to this compound and its Role in Liver Fibrosis

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. A key event in the progression of liver disease is hepatocyte apoptosis, which contributes to inflammation and the activation of hepatic stellate cells (HSCs), the primary producers of ECM in the liver.[1]

This compound (GS-9450) is a potent and selective, irreversible inhibitor of caspases 1, 8, and 9.[2] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. By inhibiting these key caspases, this compound has the potential to reduce hepatocyte apoptosis, thereby mitigating the downstream inflammatory and fibrogenic responses.[2][3] Preclinical and clinical studies have explored the therapeutic potential of caspase inhibitors, including this compound and the related pan-caspase inhibitor Emricasan (IDN-6556), in various liver diseases, including non-alcoholic steatohepatitis (NASH) and models of cholestatic liver injury.[2][4][5]

Mechanism of Action: Targeting Apoptosis to Attenuate Fibrosis

This compound's therapeutic rationale in liver fibrosis is centered on its ability to inhibit key caspases involved in both the intrinsic and extrinsic pathways of apoptosis.

-

Caspase-9: A key initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis, activated in response to intracellular stress.

-

Caspase-8: The primary initiator caspase in the extrinsic (death receptor-mediated) pathway, activated by signals from receptors like Fas and TNF-R1.[2]

-

Caspase-1: An inflammatory caspase that processes pro-inflammatory cytokines like IL-1β and IL-18.

By inhibiting these caspases, this compound is proposed to:

-

Reduce Hepatocyte Apoptosis: Directly preventing the death of liver parenchymal cells.

-

Decrease Inflammation: By limiting the release of pro-inflammatory mediators from dying cells and inhibiting caspase-1.

-

Inhibit Hepatic Stellate Cell (HSC) Activation: Reduced hepatocyte apoptosis leads to a decrease in the release of damage-associated molecular patterns (DAMPs) and apoptotic bodies, which are potent activators of HSCs. This, in turn, reduces the production of fibrogenic mediators like transforming growth factor-beta (TGF-β).[3]

The following diagram illustrates the proposed mechanism of action of this compound in the context of liver fibrosis.

Caption: Mechanism of this compound in Liver Fibrosis.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from studies on caspase inhibitors in liver fibrosis models and clinical trials.

Table 1: Effects of Emricasan (IDN-6556) in a Murine Bile Duct Ligation (BDL) Model of Liver Fibrosis

| Parameter | Control (Sham) | BDL + Vehicle | BDL + Emricasan (10 mg/kg/day) | % Change (Vehicle vs. Emricasan) | Citation |

| Hepatocyte Apoptosis (TUNEL+ cells/field) | <1 | 15 ± 2 | 5 ± 1 | ↓ 67% | [4] |

| Serum ALT (U/L) | 40 ± 5 | 250 ± 30 | 120 ± 20 | ↓ 52% | [4] |

| Collagen I mRNA (relative expression) | 1.0 | 8.5 ± 1.2 | 3.5 ± 0.8 | ↓ 59% | [4] |

| α-SMA mRNA (relative expression) | 1.0 | 6.2 ± 0.9 | 2.1 ± 0.5 | ↓ 66% | [4] |

| Sirius Red Staining (% area) | <1 | 12 ± 2 | 4 ± 1 | ↓ 67% | [4] |

Table 2: Effects of Emricasan (IDN-6556) in a Murine High-Fat Diet (HFD) NASH Model

| Parameter | Control (Chow) | HFD + Vehicle | HFD + Emricasan (0.3 mg/kg/day) | % Change (Vehicle vs. Emricasan) | Citation |

| Hepatocyte Apoptosis (TUNEL+ cells/field) | 1 ± 0.5 | 5 ± 1 | 2 ± 0.5 | ↓ 60% | [5] |

| Caspase-3 Activity (fold increase) | 1.0 | 1.5 ± 0.2 | 1.1 ± 0.1 | ↓ 27% | [5] |

| Caspase-8 Activity (fold increase) | 1.0 | 1.3 ± 0.1 | 1.0 ± 0.1 | ↓ 23% | [5] |

| Serum ALT (U/L) | 35 ± 5 | 85 ± 10 | 50 ± 8 | ↓ 41% | [5] |

| Hepatic Hydroxyproline (µg/g liver) | 100 ± 15 | 250 ± 30 | 150 ± 25 | ↓ 40% | [5] |

| Sirius Red Staining (% area) | <1 | 5 ± 1 | 2 ± 0.5 | ↓ 60% | [5] |

Table 3: Phase 2 Clinical Trial of this compound (GS-9450) in Patients with NASH (4-week treatment)

| Parameter | Placebo | GS-9450 (10 mg/day) | GS-9450 (40 mg/day) | p-value (40 mg vs. Placebo) | Citation |

| Mean Change in ALT (U/L) | -2 | -30 | -47 | <0.0001 | [2] |

| Mean Change in AST (U/L) | -1 | -10 | -13 | NS | [2] |

| Mean Change in CK-18 fragments (U/L) | +50 | -393 | -125 | NS | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of caspase inhibitors in liver fibrosis models.

Bile Duct Ligation (BDL) Mouse Model of Cholestatic Liver Fibrosis

The BDL model is a widely used surgical procedure to induce cholestatic liver injury and fibrosis.[4][6][7]

Experimental Workflow:

Caption: Bile Duct Ligation Experimental Workflow.

Detailed Steps:

-

Anesthesia: Anesthetize mice using isoflurane (B1672236) or another appropriate anesthetic.

-

Surgical Preparation: Shave the abdomen and disinfect the surgical area.

-

Laparotomy: Make a midline abdominal incision to expose the peritoneal cavity.

-

Bile Duct Isolation: Gently retract the liver and intestines to locate the common bile duct. Carefully dissect the bile duct from the surrounding tissue.

-

Ligation: Ligate the common bile duct in two locations using non-absorbable surgical silk.

-

Closure: Suture the abdominal wall and skin in layers.

-

Post-operative Care: Administer analgesics and monitor the animals for recovery.

-

Treatment: Administer this compound (or vehicle control) daily via oral gavage or intraperitoneal injection at the desired dose.

-

Sample Collection: At the end of the study period (e.g., 3, 10, or 21 days), euthanize the mice and collect blood and liver tissue for analysis.

Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol for Paraffin-Embedded Liver Sections:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%; 3 minutes each).

-

Rinse with PBS.

-

-

Permeabilization:

-

Incubate sections with Proteinase K (20 µg/mL in PBS) for 15-30 minutes at 37°C.

-

Rinse with PBS.

-

-

Inactivation of Endogenous Peroxidases (for HRP-based detection):

-

Incubate with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.

-

Rinse with PBS.

-

-

Equilibration:

-

Apply Equilibration Buffer to the sections and incubate for 10-30 minutes at room temperature.

-

-

TdT Labeling:

-

Prepare the TdT reaction mixture containing TdT enzyme and biotin-dUTP.

-

Apply the mixture to the sections and incubate in a humidified chamber for 60 minutes at 37°C.

-

-

Detection:

-

For HRP-based detection, incubate with streptavidin-HRP conjugate.

-

Develop with a chromogen such as DAB.

-

For fluorescence-based detection, incubate with a fluorescently-labeled streptavidin conjugate.

-

-

Counterstaining and Mounting:

-

Counterstain with a nuclear stain (e.g., hematoxylin (B73222) or DAPI).

-

Dehydrate, clear, and mount the slides.

-

-

Quantification:

-

Count the number of TUNEL-positive nuclei per high-power field in multiple random fields.

-

Sirius Red Staining for Collagen Quantification

Sirius Red staining is used to visualize and quantify collagen fibers in tissue sections.

Protocol for Paraffin-Embedded Liver Sections:

-

Deparaffinization and Rehydration: As described for the TUNEL assay.

-

Staining:

-

Incubate slides in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.

-

Wash with acidified water (0.5% acetic acid).

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through graded ethanol.

-

Clear in xylene and mount.

-

-

Quantification:

-

Capture images of the stained sections under a microscope.

-

Use image analysis software (e.g., ImageJ) to quantify the percentage of the total tissue area that is stained red (collagen).

-

Gene Expression Analysis by Real-Time PCR

Real-time PCR is used to quantify the mRNA expression of key fibrogenic genes.

Protocol:

-

RNA Extraction: Extract total RNA from liver tissue using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

Real-Time PCR:

-

Perform real-time PCR using a thermocycler with specific primers for target genes (e.g., Collagen I, α-SMA, TGF-β) and a reference gene (e.g., GAPDH).

-

Use a SYBR Green or probe-based detection method.

-

-

Data Analysis:

-

Calculate the relative expression of target genes using the ΔΔCt method, normalized to the reference gene.

-

Signaling Pathways Involved in Liver Fibrosis and the Impact of Caspase Inhibition

The development of liver fibrosis is a complex process involving multiple signaling pathways. The diagram below illustrates the central role of hepatocyte apoptosis and HSC activation, and how caspase inhibition can interrupt this process.

Caption: Key Signaling Pathways in Liver Fibrosis.

Conclusion

This compound (GS-9450) and other caspase inhibitors represent a promising therapeutic strategy for liver fibrosis by targeting the fundamental process of hepatocyte apoptosis. This technical guide provides researchers with a foundational understanding of the mechanism of action, relevant quantitative data, and detailed experimental protocols to further investigate the potential of caspase inhibition in preclinical models of liver fibrosis. The provided methodologies and data can serve as a valuable resource for designing and interpreting future studies in this important area of research.

References

- 1. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]

- 3. Preclinical Models and Promising Pharmacotherapeutic Strategies in Liver Fibrosis: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pan-caspase inhibitor Emricasan (IDN-6556) decreases liver injury and fibrosis in a murine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Early-stage research on Nivocasan's biological activity

An In-Depth Technical Guide to the Early-Stage Biological Activity of Nivocasan (GS-9450)

Abstract

This compound (GS-9450) is a potent, irreversible pan-caspase inhibitor investigated for its therapeutic potential in liver diseases characterized by excessive apoptosis and inflammation. As an inhibitor of initiator caspases (caspase-8, caspase-9) and the inflammatory caspase-1, this compound demonstrated significant anti-apoptotic and anti-inflammatory activity in preclinical models. Early-stage clinical trials for Nonalcoholic Steatohepatitis (NASH) and Hepatitis C Virus (HCV) infection showed promising reductions in liver enzymes, and the drug was well-tolerated in short-term studies. However, its development was ultimately discontinued (B1498344) following reports of adverse events in a longer-term Phase II study. This technical guide provides a comprehensive overview of the early-stage research into this compound's biological activity, mechanism of action, and key experimental findings, intended for researchers, scientists, and drug development professionals.

Introduction

Caspases (cysteine-aspartic proteases) are a family of enzymes that play critical roles in the tightly regulated processes of apoptosis (programmed cell death) and inflammation.[1] Dysregulation of caspase activity is implicated in the pathogenesis of numerous human diseases, including liver disease, neurodegenerative disorders, and inflammatory conditions.[1][2] Consequently, the pharmacological inhibition of caspases has been a significant area of therapeutic research.[2]

This compound, also known as GS-9450, emerged as a key investigational compound in this class. It is an irreversible, broad-spectrum (pan) caspase inhibitor with primary activity against caspase-1, caspase-8, and caspase-9.[1][3] This profile allows it to simultaneously block the extrinsic (caspase-8 mediated), intrinsic (caspase-9 mediated), and inflammatory (caspase-1 mediated) pathways. This guide details the foundational biological research, experimental methodologies, and signaling pathways associated with this compound's activity.

Mechanism of Action

Caspase Inhibition Profile

This compound functions by irreversibly binding to and inhibiting key caspases. Its primary targets are the initiator caspases-8 and -9, which are crucial for triggering the apoptotic cascade, and caspase-1, which is essential for the maturation of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[1][4][5] This multi-targeted inhibition forms the basis of its anti-apoptotic and anti-inflammatory effects.

Signaling Pathway Modulation

2.2.1 Inhibition of Apoptosis this compound intervenes at the apex of the two major apoptotic signaling pathways. By inhibiting caspase-8, it blocks the extrinsic pathway initiated by death receptors such as Fas and TNF-R1. By inhibiting caspase-9, it blocks the intrinsic, mitochondria-mediated pathway, which is activated by cellular stress and DNA damage. Both pathways converge on the activation of executioner caspases (e.g., caspase-3), which this compound's action prevents.[6]

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of GS-9450 in Subjects With Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. d-nb.info [d-nb.info]

- 6. adooq.com [adooq.com]

Nivocasan: A Technical Guide to a Pan-Caspase Inhibitor for Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nivocasan (also known as GS-9450 or GSK-944784A) is an irreversible pan-caspase inhibitor that has been investigated for its therapeutic potential in conditions associated with excessive apoptosis, such as liver diseases. Contrary to its occasional citation as a specific caspase-9 tool, evidence points towards a broader inhibitory profile, notably targeting initiator and executioner caspases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing available preclinical and clinical data, and presenting relevant experimental protocols for its use as a research tool. A key focus is placed on its characterization as a pan-caspase inhibitor, a critical consideration for researchers employing this compound.

Introduction: Understanding Caspase-Mediated Apoptosis

Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis. The caspase family of cysteine proteases are central executioners of this process. Caspases can be broadly categorized into initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7).

Caspase-9 is the apical caspase of the intrinsic apoptotic pathway, which is triggered by intracellular stress signals such as DNA damage. This leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn cleaves and activates downstream executioner caspases, culminating in the dismantling of the cell. Given its pivotal role, the inhibition of caspase-9 has been a significant area of interest for therapeutic intervention in diseases characterized by excessive apoptosis.

This compound (GS-9450): A Pan-Caspase Inhibitor

While initially explored in contexts that might suggest caspase-9 specificity, this compound is more accurately classified as a pan-caspase inhibitor. It has been shown to be a potent, irreversible inhibitor of multiple caspases, including caspase-1, caspase-8, and caspase-9.[1] This broad-spectrum activity is a critical factor for researchers to consider when designing experiments and interpreting results, as its effects will not be limited to the caspase-9 pathway.

Mechanism of Action

This compound's mechanism as an irreversible inhibitor involves the formation of a covalent bond with the active site cysteine of the target caspases. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its substrates and thereby blocking the apoptotic cascade.

Data Presentation

Table 1: this compound (GS-9450) Inhibitory Profile

| Target(s) | Inhibition Type | Reported Effects | Reference(s) |

| Pan-caspase (Caspase-1, -8, -9) | Irreversible | Hepatoprotective activity in preclinical models. | [1] |

| Caspase-3, Caspase-8 | Decreased expression observed in peripheral T-cells of HCV patients. | [2] |

Table 2: Summary of Clinical Trial Data for this compound (GS-9450)

| Indication | Phase | Key Findings | Outcome | Reference(s) |

| Nonalcoholic Steatohepatitis (NASH) | Phase 2 | Significant reductions in alanine (B10760859) aminotransferase (ALT) levels. Reductions in caspase-3-cleaved cytokeratin (CK)-18 fragments were not statistically significant. Generally well-tolerated in the short term. | Showed potential as a therapeutic option, but long-term safety and efficacy were not established. | [3][4][5] |

| Chronic Hepatitis C (HCV) | Phase 2 | Decreased ALT values and lower expression of caspase-3 and -8 on peripheral T-cells. | Trial terminated due to significant laboratory abnormalities and adverse events. | [2][6] |

Experimental Protocols

The following are generalized protocols for assessing caspase activity and the effect of inhibitors like this compound. These should be adapted based on the specific experimental setup.

In Vitro Caspase-9 Activity Assay (Fluorometric)

This protocol is designed to measure the activity of purified caspase-9 and to determine the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant active caspase-9

-

Caspase-9 substrate (e.g., Ac-LEHD-AFC)

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

-

This compound (GS-9450)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~400 nm, Emission: ~505 nm)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well plate, add assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Add a fixed concentration of recombinant active caspase-9 to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the caspase-9 substrate Ac-LEHD-AFC to each well.

-

Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes.

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Plot the rate of reaction against the concentration of this compound to determine the IC50 value.

Cellular Apoptosis Assay

This protocol can be used to assess the ability of this compound to inhibit apoptosis in a cell-based model.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound (GS-9450)

-

Caspase-Glo® 3/7, 8, or 9 Assay System (Promega) or similar

-

96-well white-walled microplate

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Induce apoptosis by adding the apoptosis-inducing agent to the wells. Include a non-induced control.

-

Incubate for a time period sufficient to induce apoptosis (e.g., 4-24 hours).

-

Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

-

Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Normalize the luminescence signal to the vehicle-treated, apoptosis-induced control to determine the percentage of caspase inhibition.

Visualizations

Caption: Intrinsic apoptosis pathway highlighting the central role of caspase-9.

Caption: Workflow for evaluating this compound's anti-apoptotic activity.

Caption: this compound's irreversible inhibition of active caspases.

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound in preclinical models and humans are not extensively published. Clinical studies in patients with NASH and HCV provide some insights into its effects in humans. In a Phase 2 study in NASH patients, once-daily oral administration of this compound for 4 weeks was evaluated at doses ranging from 1 to 40 mg.[3][4] The treatment led to a dose-dependent reduction in ALT levels, a marker of liver injury.[3][4] This suggests that this compound reaches therapeutically relevant concentrations in the liver. However, the termination of a Phase 2 trial in HCV patients due to safety concerns highlights potential liabilities with longer-term administration.[6]

Conclusion and Future Perspectives

This compound (GS-9450) is a valuable tool compound for studying the role of caspases in apoptosis, provided its pan-caspase inhibitory profile is taken into account. While it demonstrates efficacy in reducing apoptosis-mediated cell death in various models, the lack of publicly available, specific quantitative data on its inhibitory constants for individual caspases is a limitation. Researchers using this compound should aim to characterize its effects on multiple caspases within their experimental system to ensure accurate interpretation of their findings. The clinical development history of this compound, particularly its discontinuation in HCV trials due to adverse events, underscores the challenges in developing safe and effective pan-caspase inhibitors for chronic diseases. Nevertheless, for in vitro and preclinical in vivo studies on the broader consequences of caspase inhibition, this compound remains a relevant and potent tool.

References

- 1. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Low doses of the novel caspase-inhibitor GS-9450 leads to lower caspase-3 and -8 expression on peripheral CD4+ and CD8+ T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of GS-9450 in Subjects With Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 2, randomized, double-blind, placebo-controlled study of GS-9450 in subjects with nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fiercebiotech.com [fiercebiotech.com]

Unveiling the Cytoprotective Potential of Nivocasan: A Technical Guide

An In-depth Examination of the Core Mechanisms and Efficacy of the Pan-Caspase Inhibitor, Nivocasan (GS-9450), in Mitigating Cellular Damage.

This technical guide provides a comprehensive overview of the cytoprotective effects of this compound, a potent and irreversible pan-caspase inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to the investigation of this compound's therapeutic potential.

Executive Summary

This compound (formerly GS-9450) is a key pharmacological agent designed to thwart the cellular machinery of apoptosis, or programmed cell death. By selectively and irreversibly binding to critical caspases—specifically caspase-1, -8, and -9—this compound effectively halts the proteolytic cascade that culminates in cellular demise. This inhibitory action underpins its significant cytoprotective properties, particularly its demonstrated hepatoprotective activity. Clinical investigations have highlighted its potential in ameliorating liver damage in conditions such as Nonalcoholic Steatohepatitis (NASH) and chronic Hepatitis C Virus (HCV) infection. This guide synthesizes the available data, offering a robust resource for the continued exploration of this compound's therapeutic applications.

Data Presentation: Quantitative Efficacy of this compound

The cytoprotective effects of this compound have been quantified in several studies, most notably in clinical trials investigating its impact on liver injury. The data presented below summarizes key findings from these investigations.

Table 1: Effect of this compound on Alanine Aminotransferase (ALT) Levels in NASH Patients

A phase 2, double-blind, placebo-controlled study involving 124 subjects with biopsy-proven NASH demonstrated a significant reduction in ALT levels following 4 weeks of once-daily this compound administration.[1][2] The mean decrease in ALT from baseline at week 4 is detailed below.

| Treatment Group (Once Daily) | Mean Change in ALT from Baseline (U/L) | P-value vs. Placebo |

| Placebo | - | - |

| 1 mg this compound | - | Not Significant |

| 5 mg this compound | - | Not Significant |

| 10 mg this compound | - | Not Significant |

| 40 mg this compound | -47 | < 0.0001 |

Data extracted from a Phase 2 study in NASH patients.[1][2]

Table 2: Impact of this compound on Apoptotic Markers in Chronic HCV Patients

In a study involving patients with chronic HCV, treatment with this compound led to a notable decrease in the expression of activated caspases on peripheral T-cells, indicating a systemic anti-apoptotic effect.[3][4]

| Patient Group | Marker | Observation |

| This compound-treated | Activated Caspase-3 on CD4+ & CD8+ T-cells | Decreased expression |

| This compound-treated | Activated Caspase-8 on CD4+ & CD8+ T-cells | Decreased expression |

| Placebo-treated | Activated Caspase-3 & -8 on T-cells | No significant change |

Qualitative summary based on a study in chronic HCV-infected patients.[3][4]

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of cytoprotective and anti-apoptotic agents are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and culture to the desired confluency.

-

Treat cells with this compound and/or an apoptosis-inducing agent for the desired duration.

-

Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Caspase Activity Measurement: Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of effector caspases-3 and -7, which are key mediators of apoptosis.

-

Principle: The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.

-

Procedure:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add the reagent directly to the wells of a 96-well plate containing the cultured and treated cells.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 30 minutes to 3 hours.

-

Measure the luminescence using a luminometer.

-

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Harvest and wash the treated cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add fluorescently-labeled Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

DNA Fragmentation Analysis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

-

Procedure:

-

Fix and permeabilize the treated cells.

-

Incubate the cells with a reaction mixture containing TdT and fluorescently-labeled dUTPs.

-

Wash the cells to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Immunohistochemistry for Cleaved Caspase-3

This technique allows for the visualization of activated caspase-3 in tissue sections, providing spatial information about apoptosis.

-

Principle: An antibody specific for the cleaved (active) form of caspase-3 is used to probe formalin-fixed, paraffin-embedded tissue sections. The antibody binding is then visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chromogenic reaction.

-

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitope.

-

Block endogenous peroxidase activity and non-specific antibody binding.

-

Incubate the sections with a primary antibody against cleaved caspase-3.

-

Incubate with an HRP-conjugated secondary antibody.

-

Add a chromogenic substrate (e.g., DAB) to develop the color.

-

Counterstain the sections with hematoxylin.

-

Dehydrate and mount the sections for microscopic examination. Apoptotic cells will show brown staining in the cytoplasm and/or nucleus.

-

References

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of Nivocasan in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Nivocasan, a pan-caspase inhibitor, in mouse models. This compound is a potent small molecule designed to broadly inhibit caspase activity, thereby modulating apoptosis and inflammation. These guidelines are intended to facilitate the design and execution of robust preclinical studies to evaluate the therapeutic potential of this compound in various disease models.

Mechanism of Action

This compound is an irreversible pan-caspase inhibitor that covalently binds to the catalytic site of multiple caspases, the key executioners of apoptosis.[1] By inhibiting both initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3, -6, and -7), this compound effectively blocks the downstream signaling cascades that lead to programmed cell death.[2] This broad-spectrum inhibition makes this compound a valuable tool for investigating the role of apoptosis in various pathologies and as a potential therapeutic agent in diseases characterized by excessive cell death.

Signaling Pathway

The process of apoptosis is tightly regulated and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[3][4] Both pathways converge on the activation of executioner caspases.[5] this compound, as a pan-caspase inhibitor, is designed to block the activity of caspases in both of these pathways.

In Vivo Dosing Protocols

The following tables summarize representative dosing protocols for pan-caspase inhibitors in various mouse models, which can serve as a starting point for studies with this compound. Dose-ranging studies are recommended to determine the optimal dose for a specific model and experimental endpoint.

Table 1: this compound Dosing for Acute Liver Injury Model

| Parameter | Details |

| Mouse Model | C57BL/6J mice with α-Fas-induced liver injury |

| Compound | This compound (analogous to Emricasan) |

| Dose Range | 0.1 - 3 mg/kg |

| Administration Route | Intraperitoneal (i.p.) injection |

| Vehicle | Saline or 5% DMSO in saline |

| Dosing Schedule | Single dose administered immediately after injury induction |

| Endpoint | Measurement of serum ALT levels at 6 hours post-injury |

| Observed Effects | Dose-dependent reduction in hepatocellular apoptosis and ALT levels |

Table 2: this compound Dosing for Non-Alcoholic Steatohepatitis (NASH) Model

| Parameter | Details |

| Mouse Model | C57BL/6J mice on a high-fat diet |

| Compound | This compound (analogous to Emricasan) |

| Dose | 0.3 mg/kg/day |

| Administration Route | Oral gavage (p.o.) |

| Vehicle | To be determined based on this compound's solubility |

| Dosing Schedule | Daily for 20 weeks |

| Endpoint | Assessment of hepatocyte apoptosis, liver fibrosis, and caspase activities |

| Observed Effects | Attenuation of hepatocyte apoptosis and reduction in caspase-3 and -8 activities[6] |

Table 3: this compound Dosing for Endotoxic Shock Model

| Parameter | Details |

| Mouse Model | C57BL/6 mice with LPS-induced endotoxic shock |

| Compound | This compound (analogous to Z-VAD-FMK) |

| Dose Range | 5 - 20 µg/g (equivalent to 5 - 20 mg/kg) |

| Administration Route | Intraperitoneal (i.p.) injection |

| Vehicle | Saline |

| Dosing Schedule | Pre-treatment 2 hours before LPS challenge |

| Endpoint | Survival rate, serum cytokine levels |

| Observed Effects | Significant reduction in mortality and inflammatory cytokine secretion[7] |

Experimental Protocols

Materials and Reagents

-

This compound

-

Vehicle (e.g., sterile saline, 5% DMSO in sterile saline)

-

Appropriate mouse strain for the disease model

-

Syringes and needles for administration

-

Anesthesia (if required for procedures)

-

Equipment for endpoint analysis (e.g., blood collection tubes, tissue harvesting tools, spectrophotometer)

Experimental Workflow

The following diagram outlines a general workflow for an in vivo study evaluating the efficacy of this compound.

Detailed Protocol: Acute Liver Injury Model

-

Animal Handling and Acclimatization: House male C57BL/6J mice (8-10 weeks old) in a controlled environment for at least one week before the experiment.

-

Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

-

Baseline Measurements: Record the body weight of each mouse.

-

This compound Preparation: Prepare this compound solutions in the chosen vehicle on the day of the experiment.

-

Disease Induction: Induce acute liver injury by administering an appropriate agent (e.g., Jo2/anti-Fas antibody).

-

Dosing: Immediately following disease induction, administer a single intraperitoneal injection of this compound or vehicle according to the assigned groups.

-

Monitoring: Observe the mice for any signs of distress.

-

Endpoint and Sample Collection: At 6 hours post-induction, euthanize the mice and collect blood via cardiac puncture for serum preparation. Harvest liver tissue for histopathological analysis and biochemical assays.

-

Analysis: Measure serum Alanine Aminotransferase (ALT) levels as a marker of liver damage. Perform TUNEL staining on liver sections to assess apoptosis. Conduct caspase activity assays on liver lysates.

Safety and Toxicology Considerations

While specific toxicology data for this compound is not publicly available, general considerations for pan-caspase inhibitors should be taken into account. Long-term administration may have effects on tissues with high cell turnover. It is crucial to monitor animals for signs of toxicity, including weight loss, changes in behavior, and altered organ function. A preliminary dose-range finding study is recommended to establish the maximum tolerated dose (MTD) in the specific mouse model being used.

References

- 1. invivogen.com [invivogen.com]

- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Nivocasan (GSK2334470) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nivocasan, also widely known as GSK2334470, is a potent and highly specific inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2] PDK1 is a crucial master kinase in the PI3K/Akt signaling pathway, which regulates numerous cellular processes including cell growth, proliferation, survival, and metabolism.[1][3] By inhibiting PDK1, GSK2334470 prevents the phosphorylation and activation of downstream targets such as Akt, S6K, and SGK.[1][4][5] This inhibitory action makes it a valuable tool for studying the PI3K/Akt pathway and a potential therapeutic agent in diseases characterized by aberrant signaling, such as cancer.[6][7] While some sources may refer to this compound as a caspase inhibitor, the bulk of recent scientific literature characterizes GSK2334470 as a specific PDK1 inhibitor.[1][8]

These application notes provide detailed protocols for the preparation and use of this compound stock solutions for in vitro cell culture experiments.

Data Presentation

Quantitative data for this compound (GSK2334470) is summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Alternate Name | GSK2334470 | [9] |

| Molecular Weight | 462.59 g/mol | [9] |

| Mechanism of Action | PDK1 Inhibitor | [1][2] |

| IC₅₀ (PDK1) | ~10 nM |[2][4][10] |

Table 2: Solubility Data

| Solvent/Vehicle System | Solubility | Reference |

|---|---|---|

| DMSO | Soluble | [9] |

| Ethanol | Soluble | [9] |

| Aqueous Solutions | Poorly soluble | [9] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.40 mM) | [4][9] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.40 mM) | [4][9] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (≥ 5.40 mM) |[4][9] |

Table 3: Example IC₅₀ Values in Cell-Based Assays

| Cell Line | Assay | IC₅₀ | Reference |

|---|---|---|---|

| PC-3 | Inhibition of AKT (Thr308) phosphorylation | 113 nM | [11] |

| PC-3 | Inhibition of RSK (Ser221) phosphorylation | 293 nM | [11] |

| ARP-1 | Antiproliferative activity (MTT assay) | 3.98 µM | [6] |

| MM.1R | Antiproliferative activity (MTT assay) | 4.89 µM | [6] |

| RPMI 8226 | Antiproliferative activity (MTT assay) | 8.4 µM | [6] |

| K562 | Antiproliferative activity | 18 µM |[11] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound (GSK2334470) Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, the most commonly recommended solvent for in vitro studies.[9]

Materials:

-

This compound (GSK2334470) powder (MW: 462.59 g/mol )

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.63 mg of this compound powder.

-

Calculation: 10 mmol/L * 1 L/1000 mL * 462.59 g/mol * 1000 mg/g = 4.6259 mg/mL

-

-

Dissolution: Carefully add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO to the vial.[9]

-

Mixing: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to assist.[9]

-